

Application of Adentri in high-throughput screening assays

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Compound of Interest		
Compound Name:	Adentri	
Cat. No.:	B1665529	Get Quote

Application Note: Adentri

Application of **Adentri** in High-Throughput Screening Assays for the Discovery of Novel Aden-Receptor Modulators

Introduction

Adentri is a novel, potent, and selective positive allosteric modulator (PAM) of the Aden-Receptor, a Gs-coupled G-protein coupled receptor (GPCR) involved in cellular metabolism and apoptosis. As a PAM, Adentri enhances the affinity and/or efficacy of the endogenous ligand for the Aden-Receptor, leading to an amplified downstream signaling cascade. The activation of the Aden-Receptor results in the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Dysregulation of the Aden-Receptor signaling pathway has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention. This application note provides a detailed protocol for the use of Adentri as a reference compound in a high-throughput screening (HTS) campaign to identify novel activators of the Aden-Receptor.

Principle of the Assay

The HTS assay described here is a cell-based assay that measures the intracellular accumulation of cAMP upon activation of the Aden-Receptor. The assay utilizes a genetically engineered cell line stably expressing the human Aden-Receptor. In this assay, **Adentri** serves as a positive control, and its ability to potentiate the effect of a sub-maximal concentration of



the endogenous ligand is used to validate the assay performance and to identify potential hit compounds. The cAMP levels are quantified using a competitive immunoassay with a fluorescently labeled cAMP tracer.

Quantitative Data Summary

The following tables summarize the key performance metrics of the Adentri-based HTS assay.

Table 1: Assay Performance Metrics

Parameter	Value
Z'-Factor	0.78
Signal-to-Background Ratio	12.5
Signal-to-Noise Ratio	25.3
CV (%) for Positive Control	4.2%
CV (%) for Negative Control	3.1%

Table 2: Dose-Response Characteristics of Adentri

Compound	EC50 (nM)	Hill Slope	Max Response (% of Endogenous Ligand)
Endogenous Ligand	150	1.1	100%
Adentri (in the presence of EC20 of Endogenous Ligand)	25	1.3	180%

Experimental Protocols

- 1. Cell Culture and Maintenance
- Cell Line: HEK293 cells stably expressing the human Aden-Receptor.



- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin, and 200 μg/mL G418.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
- 2. High-Throughput Screening Assay Protocol
- Cell Plating:
 - Harvest HEK293-Aden-Receptor cells using a non-enzymatic cell dissociation solution.
 - Resuspend the cells in assay buffer (HBSS with 20 mM HEPES and 1 mM IBMX).
 - \circ Dispense 10 μ L of the cell suspension (2,000 cells/well) into a 384-well, low-volume, white, opaque assay plate.
 - Incubate the plate at room temperature for 30 minutes.
- Compound Addition:
 - Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
 - Transfer 50 nL of the diluted compounds to the assay plate using an acoustic liquid handler.
 - For controls, add 50 nL of DMSO (negative control) or 50 nL of a reference agonist (positive control).
 - \circ Add 5 μL of a solution containing the EC20 concentration of the endogenous ligand to all wells.
- Incubation:
 - Incubate the assay plate at 37°C for 30 minutes.

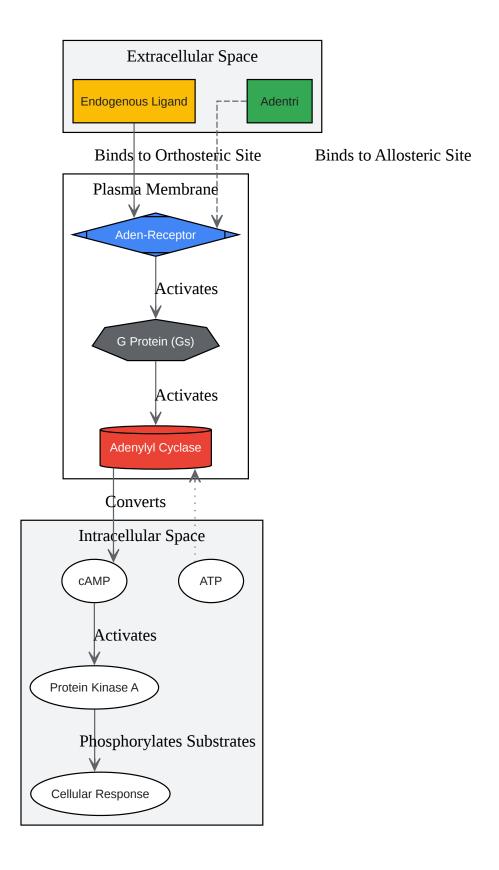


cAMP Detection:

- \circ Add 5 μ L of the cAMP detection reagent (containing a fluorescent cAMP tracer and a specific antibody) to each well.
- Incubate the plate at room temperature for 60 minutes in the dark.
- Data Acquisition:
 - Read the plate on a fluorescence polarization reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
- 3. Data Analysis
- Calculate the percent inhibition for each test compound concentration.
- Plot the percent inhibition as a function of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
- Calculate the Z'-factor to assess the quality of the assay.

Visualizations

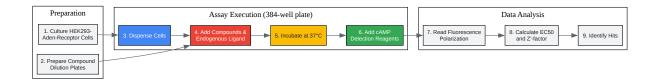




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Caption: Aden-Receptor Signaling Pathway with Adentri Modulation.





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Caption: High-Throughput Screening Workflow for Aden-Receptor Activators.

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